

The Pharmacokinetics of YTP-17: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	YTP-17	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

YTP-17 is a potent and orally active small molecule inhibitor targeting the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway frequently dysregulated in various cancers. This document provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics of YTP-17, including its mechanism of action, in vitro and in vivo efficacy. While specific quantitative pharmacokinetic parameters are not yet publicly available, this guide synthesizes the existing information to provide a thorough understanding for research and drug development professionals.

Introduction

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the activation of the transcriptional co-activator Yesassociated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a significant driver in the development and progression of numerous malignancies. YTP-17 has emerged as a promising therapeutic agent that directly inhibits the YAP-TEAD interaction, thereby impeding the oncogenic signaling cascade. Understanding the pharmacokinetic profile of YTP-17 is crucial for its continued development and potential clinical application.

Mechanism of Action



YTP-17 functions by disrupting the protein-protein interaction between YAP and TEAD.[1][2] This inhibition prevents the nuclear YAP/TEAD complex from binding to DNA and initiating the transcription of target genes responsible for cell proliferation and survival.

Signaling Pathway

The Hippo pathway, when active, phosphorylates and inactivates YAP, sequestering it in the cytoplasm. In many cancers, this pathway is inhibited, leading to the dephosphorylation and nuclear translocation of YAP. Once in the nucleus, YAP binds to TEAD transcription factors to drive tumor growth. **YTP-17** directly targets this final step in the oncogenic cascade.



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Caption: The Hippo Signaling Pathway and the inhibitory action of YTP-17.

In Vitro Activity

YTP-17 has demonstrated potent inhibitory activity in biochemical and cell-based assays.



Assay Type	Parameter	Value	Cell Line	Reference
Biochemical Assay	IC50 (YAP-TEAD Interaction)	4 nM	-	[1]
Cell-based Assay	IC50 (Antiproliferative Activity)	45 nM	NCI-H2052	[1]

In Vivo Pharmacokinetics and Efficacy

While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for **YTP-17** have not been made publicly available, in vivo studies have confirmed its oral activity and anti-tumor efficacy.

Efficacy in Xenograft Model

An in vivo study utilizing a xenograft mouse model with NCI-H226 cells demonstrated significant anti-tumor activity of **YTP-17**.[1]

Animal Model	Dosage	Administrat ion	Treatment Duration	Result	Reference
NCI-H226 Xenograft Mouse Model	60 mg/kg	Oral gavage, once daily	2 weeks	45% reduction in tumor volume	[1]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **YTP-17** are not publicly available. However, based on standard practices for preclinical in vivo studies, the following methodologies are likely to have been employed.

In Vivo Efficacy Study (Generalized Protocol)

 Cell Culture: NCI-H226 human mesothelioma cells are cultured in appropriate media and conditions to ensure logarithmic growth.

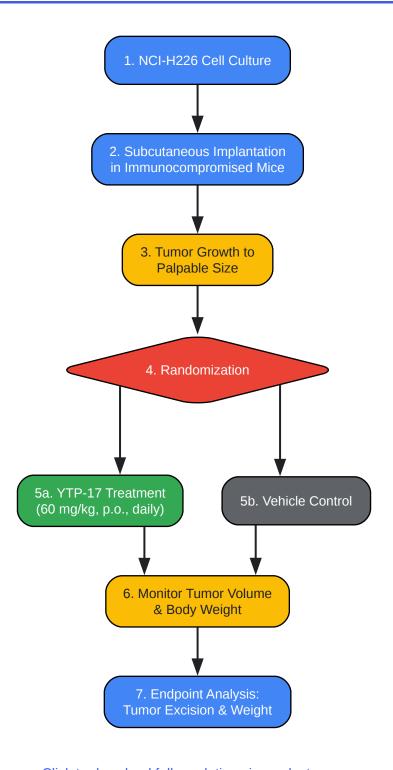






- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor xenograft.
- Tumor Implantation: A suspension of NCI-H226 cells is subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into control and treatment groups. **YTP-17** is formulated in a suitable vehicle for oral administration. The treatment group receives a daily oral gavage of **YTP-17** (e.g., 60 mg/kg), while the control group receives the vehicle alone.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (length x width^2)/2.
- Endpoint: At the conclusion of the study (e.g., after 2 weeks of treatment), mice are euthanized, and tumors are excised and weighed.





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